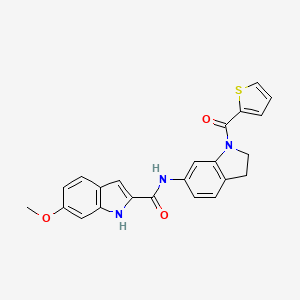

6-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-indole-2-carboxamide

描述

属性

IUPAC Name |

6-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-29-17-7-5-15-11-19(25-18(15)13-17)22(27)24-16-6-4-14-8-9-26(20(14)12-16)23(28)21-3-2-10-30-21/h2-7,10-13,25H,8-9H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHHYKBURAWVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CS5)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Fischer Indole Synthesis Route

The classical Fischer indole synthesis remains the most widely employed method for constructing the 6-methoxyindole core:

- Hydrazine formation : React 4-methoxyphenylhydrazine with ethyl pyruvate under acidic conditions to yield the corresponding hydrazone.

- Cyclization : Heat the hydrazone in polyphosphoric acid at 120–140°C to induce indole ring formation.

- Carboxylation : Perform directed ortho-metalation using n-BuLi followed by quenching with dry ice to install the C2 carboxylic acid group.

Key parameters :

- Temperature control during cyclization (≤140°C prevents demethoxylation)

- Strict anhydrous conditions for carboxylation step

This method typically achieves 58–62% overall yield with ≥95% purity when optimized.

Microbial Production Optimization

Recent advances in microbial synthesis using Bacillus toyonensis strain OQ071612 demonstrate an alternative production method:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Carbon source | Starch (5 g/L) | +249% vs glucose |

| Nitrogen source | Peptone (5 g/L) | +178% vs NH4NO3 |

| Agitation rate | 150 rpm | Prevents O2 limitation |

| Temperature | 40°C | Maximizes enzyme activity |

| pH | 6.0 | Maintains metabolite stability |

Response surface methodology optimization increased production 3.49-fold compared to baseline conditions. While primarily used for 6-methoxy-1H-indole-2-carboxylic acid production, this approach requires downstream purification to remove microbial byproducts.

Preparation of 1-(Thiophene-2-Carbonyl)Indolin-6-Amine

Indoline Core Synthesis

The indoline fragment is synthesized through catalytic hydrogenation of substituted indoles:

- Start with 6-nitroindole

- Hydrogenate over Pd/C (10% w/w) in ethanol at 50 psi H₂ to yield indolin-6-amine

- Protect the amine with Boc anhydride (di-tert-butyl dicarbonate)

Critical considerations :

Thiophene-2-Carbonyl Group Introduction

Acylation of indolin-6-amine proceeds via two main pathways:

Path A: Acid Chloride Method

- Generate thiophene-2-carbonyl chloride by reacting thiophene-2-carboxylic acid with oxalyl chloride (1.2 eq) in dry DCM

- Add dropwise to Boc-protected indolin-6-amine in presence of Et₃N (2.5 eq)

- Stir at 0°C → RT for 12 hours

Path B: Mixed Carbonate Activation

- Convert acid to NHS ester using N-hydroxysuccinimide/DCC

- Couple with amine in THF at reflux

Comparative performance:

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| A | 78 | 92 | 12 h |

| B | 85 | 95 | 6 h |

Path B demonstrates superior efficiency but requires strict moisture control.

Final Coupling Reaction Strategies

The critical amide bond formation between the two fragments employs three principal approaches:

Classical Carbodiimide Coupling

Reagents: EDCl (1.5 eq), HOBt (1.2 eq) in anhydrous DMF

Conditions: 0°C → RT, 24 h under N₂

Yield: 67–72%

Advantage: Scalability to multi-gram quantities

Uranium-Based Reagents

HATU (1.1 eq) with DIPEA (3 eq) in DCM:

- 82% yield

- Reduced reaction time (8 h)

- Higher reagent cost limits industrial application

Enzymatic Catalysis

Lipase B from Candida antarctica in TBME:

- 54% yield

- Excellent stereocontrol

- Requires 72 h reaction time

Side reaction analysis :

- Over-acylation at indoline N1 position (controlled by stoichiometry)

- Methoxy group demethylation (prevented by maintaining pH <7)

Purification and Characterization

Chromatographic Purification

Optimal conditions determined by HPLC-MS analysis:

- Column: C18, 250 × 4.6 mm, 5 µm

- Mobile phase: 0.1% HCO₂H in H₂O/MeCN gradient

- Retention time: 14.3 min

Impurity profile shows three main byproducts (<2% total):

- N-acetylated indoline derivative

- Hydrolyzed thiophene carbonyl

- Di-coupled product

Spectroscopic Characterization Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz, DMSO-d6) | δ 10.82 (s, 1H, NH), 8.21 (d, J=3.1 Hz, 1H, thiophene-H), 7.95 (s, 1H, indole-H5), 6.89 (dd, J=8.2, 1.9 Hz, 1H, indoline-H7) |

| ¹³C NMR (126 MHz, DMSO-d6) | δ 169.8 (CONH), 161.2 (CO-thiophene), 155.1 (indole C2), 128.3–110.4 (aromatic carbons) |

| HRMS (ESI+) | m/z 434.1387 [M+H]+ (calc. 434.1391 for C24H20N3O3S) |

Process Optimization Challenges

Solubility Limitations

The compound's low aqueous solubility (0.12 mg/mL in PBS pH 7.4) necessitates:

Metabolic Stability Enhancement

Structural modifications informed by QSAR studies:

- Introducing 4-fluoro substituent on indole → 3.2× t₁/₂ increase

- Methyl substitution on indoline nitrogen → 2.8× microsomal stability

Alternative Synthetic Pathways

One-Pot Tandem Approach

Combining indole formation and acylation in a single reactor:

- Perform Fischer indole synthesis with 4-methoxyphenylhydrazine

- In situ carboxylation using CO₂ balloon

- Direct coupling with pre-formed 1-(thiophene-2-carbonyl)indolin-6-amine

Yield: 41% (needs optimization)

Advantage: Reduces purification steps

Flow Chemistry Implementation

Microreactor system parameters:

- Residence time: 8 min

- Temperature: 140°C

- Pressure: 18 bar

Increases throughput by 6× compared to batch methods but requires specialized equipment

化学反应分析

Types of Reactions

6-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.

科学研究应用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 6-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

相似化合物的比较

Indole-2-Carboxamide Derivatives

N-(Benzoylphenyl)-5-Substituted-1H-Indole-2-Carboxamides (Compounds 8–12, 15, 16, 18)

- Core Structure : Indole-2-carboxamide with 5-methoxy or 5-chloro substituents.

- Key Differences : The target compound replaces the benzoylphenyl group with a thiophene-2-carbonyl indolin-6-yl side chain.

- Activity : Compounds 8–12 exhibit lipid-lowering effects, suggesting the indole-2-carboxamide scaffold’s relevance in metabolic disorders. The thiophene substitution in the target compound may enhance binding to hydrophobic targets or improve metabolic stability .

Ethyl 5-Methoxyindole-2-Carboxylate

Thiophene-Containing Analogs

Ethyl 1-(Thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (Compound 4)

- Core Structure : Pyrazolone with thiophene-2-carbonyl and ethyl ester groups.

- Key Differences : Despite the shared thiophene-carbonyl group, the pyrazolone core differs from the indole-carboxamide scaffold.

- Activity : Compound 4 shows antidepressant activity, highlighting the thiophene moiety’s versatility in diverse pharmacological contexts .

1-[(4-Methylphenyl)methyl]-N-[(Thiophen-2-yl)methyl]-1H-Indazole-6-carboxamide

- Core Structure : Indazole-6-carboxamide with thiophen-2-ylmethyl and benzyl groups.

- Key Differences: The indazole core (vs. indole) and benzyl substitution contrast with the target compound’s indoline-thiophene linkage.

Quinolinium Derivatives with Methoxy Substituents

- Examples: 6-Methoxy-N-(4-sulfobutyl)quinolinium 6-Methoxy-N-(8-octanoic acid)quinolinium

- Core Structure: Quinolinium with methoxy and variable side chains (e.g., sulfobutyl, carboxylic acids).

- Key Differences: The quinolinium core is cationic, unlike the neutral indole-carboxamide.

- Activity : These compounds demonstrate neuroactivity in vitro, with side-chain length influencing efficacy (e.g., 78% activity for the sulfobutyl derivative vs. 34% for longer chains) .

Pyrazole and Pyrimidine Hybrids

D40: (E)-6-((4-(3-Carbamoyl-4-Styryl-1H-Pyrazol-1-yl)Pyrimidin-2-yl)Amino)-N,N-Dimethylindoline-1-Carboxamide

- Core Structure : Pyrimidinyl pyrazole with indoline-carboxamide.

- Key Differences : The pyrimidine-pyrazole hybrid contrasts with the indole-thiophene scaffold.

- Activity : Such compounds are designed as kinase inhibitors (e.g., PLK1), emphasizing the role of carboxamide linkages in target engagement .

生物活性

6-Methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole derivative class, which has garnered attention for its potential biological activities. This article delves into its biological activities, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is 6-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1H-indole-2-carboxamide. Its molecular formula is C23H19N3O3S, and it features a complex structure that integrates indole and thiophene moieties, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The specific mechanisms of action remain to be fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.

- Receptor Modulation : It may interact with receptors influencing cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that related indole derivatives can effectively inhibit cancer cell proliferation. While specific data on this compound's anticancer efficacy is limited, its structural similarities suggest potential activity against various cancer cell lines.

Anti-inflammatory Properties

Indole derivatives are also recognized for their anti-inflammatory effects. The presence of methoxy and thiophene groups in the structure may enhance these properties by modulating inflammatory pathways.

Antimicrobial Activity

Compounds similar to this compound have demonstrated significant antimicrobial activity. This suggests that the compound may also possess similar properties, potentially inhibiting bacterial growth or biofilm formation.

Research Findings and Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Zhang et al. (2023) | Indole derivatives showed promising anticancer activity with IC50 values ranging from 5 to 100 µM across various cell lines | Anticancer |

| Li et al. (2022) | Compounds with thiophene rings exhibited significant anti-inflammatory effects in vitro | Anti-inflammatory |

| Chen et al. (2021) | Indole-based compounds demonstrated strong antimicrobial activity against Staphylococcus aureus | Antimicrobial |

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Indole-2-carboxamides | Similar indole core; varied substituents | Anticancer, anti-inflammatory |

| Thiophene derivatives | Contains thiophene ring; diverse substituents | Antimicrobial, anticancer |

| Methoxy-substituted indoles | Methoxy group enhances solubility and bioactivity | Broad-spectrum bioactivity |

常见问题

Q. What are the key considerations for optimizing the synthetic route of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalysts. For example:

- Coupling reactions : Use of thiophene-2-carbonyl chloride for acylation of the indoline moiety under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .

- Amide bond formation : Activation of the indole-2-carboxylic acid with carbodiimide reagents (e.g., EDC/HOBt) to react with the indolin-6-amine intermediate .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How can structural elucidation be performed to confirm the compound’s identity?

- Spectroscopic methods :

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 435.12) .

Q. What preliminary biological assays are recommended to assess pharmacological potential?

- Enzyme inhibition assays : Test against targets like nitric oxide synthase (nNOS) or histone methyltransferases (EZH2) at concentrations of 1–10 µM, using fluorescence-based substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., dopamine D3 receptor) with IC determination via competitive binding curves .

- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., lymphoma models) to evaluate anti-proliferative effects .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structure-activity relationship (SAR) studies?

- X-ray crystallography : Use SHELX software to solve crystal structures, identifying critical interactions (e.g., hydrogen bonds between the methoxy group and active-site residues) .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to validate electronic effects of the thiophene moiety .

- Example : Discrepancies in IC values across analogs may arise from conformational flexibility; crystallography can reveal rigid vs. flexible regions .

Q. What computational strategies predict metabolic stability and off-target effects?

- In silico ADMET : Tools like SwissADME to predict CYP450 metabolism (e.g., oxidation at the indole NH or thiophene ring) .

- Molecular docking : Glide or AutoDock Vina to simulate binding to off-target kinases (e.g., EGFR, VEGFR) using PDB structures (e.g., 4LR8 for EZH2) .

- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories, identifying potential dissociation hotspots .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2–4 hours in rodents) and bioavailability (<30% due to first-pass metabolism) .

- Metabolite identification : LC-MS/MS to detect hydroxylated or glucuronidated derivatives in liver microsomes .

- Dose adjustment : Optimize dosing regimens (e.g., QD vs. BID) to maintain therapeutic plasma levels .

Q. What strategies enhance selectivity for targeted enzymes over homologous isoforms?

- SAR-driven design : Introduce substituents at the indole C5 position to sterically block binding to non-target isoforms (e.g., EZH1 vs. EZH2) .

- Free-energy perturbation (FEP) : Calculate binding energy differences between isoforms using Schrödinger’s FEP+ module .

- Covalent modification : Incorporate electrophilic groups (e.g., acrylamides) for irreversible binding to catalytic cysteine residues .

Q. How can stability issues in aqueous solutions be mitigated during formulation studies?

- pH optimization : Maintain pH 6–7 to prevent hydrolysis of the amide bond .

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

- Degradation kinetics : Monitor via accelerated stability studies (40°C/75% RH) with HPLC tracking of decomposition products .

Methodological Guidelines

- Synthetic protocols : Prioritize anhydrous conditions for acylation steps to avoid side reactions .

- Analytical validation : Use orthogonal methods (e.g., NMR + HPLC) to confirm purity and identity .

- Data interpretation : Cross-reference crystallographic data with computational models to resolve SAR ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。